molecular formula C6H4Br2ClN B2725682 2,4-Dibromo-5-chloroaniline CAS No. 89379-50-0

2,4-Dibromo-5-chloroaniline

Cat. No.: B2725682
CAS No.: 89379-50-0
M. Wt: 285.36
InChI Key: BACVPJHHNIIIQX-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-chloroaniline is an organic compound with the molecular formula C6H3Br2ClNH2 It is a derivative of benzenamine, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and a chlorine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-chloroaniline typically involves the bromination and chlorination of benzenamine. One common method is the stepwise halogenation of benzenamine, where the bromine and chlorine atoms are introduced sequentially under controlled conditions. For example, the nitration of benzenamine followed by reduction to an amine and subsequent bromination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of bromine and chlorine reagents in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-chloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-5-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-chloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: Similar in structure but lacks the chlorine atom at the 5 position.

    2,4-Dichloroaniline: Contains chlorine atoms instead of bromine atoms at the 2 and 4 positions.

    2,4,6-Tribromoaniline: Contains an additional bromine atom at the 6 position.

Uniqueness

2,4-Dibromo-5-chloroaniline is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

2,4-dibromo-5-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACVPJHHNIIIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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